1-(3-chlorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole
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Overview
Description
1-(3-chlorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is a synthetic organic compound characterized by the presence of a benzimidazole core substituted with a 3-chlorobenzyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the condensation of 3-chlorobenzylamine with 2-(trifluoromethyl)benzimidazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzimidazole core can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-2-methyl-1H-1,3-benzimidazole
- 1-(3-chlorobenzyl)-2-ethyl-1H-1,3-benzimidazole
- 1-(3-chlorobenzyl)-2-(trifluoromethyl)-1H-1,3-imidazole
Uniqueness
1-(3-chlorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to the presence of both a 3-chlorobenzyl group and a trifluoromethyl group, which confer distinct physicochemical properties such as increased lipophilicity and chemical stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c16-11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)15(17,18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXBUZRGPNYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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